molecular formula C14H13NO3 B6386877 5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid CAS No. 1261889-73-9

5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6386877
CAS No.: 1261889-73-9
M. Wt: 243.26 g/mol
InChI Key: LLOZSBHQKCUKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of hydroxynicotinic acids This compound is characterized by the presence of a hydroxyl group attached to the nicotinic acid ring and a dimethylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid typically involves the reaction of 2,5-dimethylphenylboronic acid with 2-hydroxynicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automation can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the aromatic ring allow it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethylphenyl)-2-hydroxynicotinic acid is unique due to the presence of both the dimethylphenyl and hydroxyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-8-3-4-9(2)11(5-8)10-6-12(14(17)18)13(16)15-7-10/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOZSBHQKCUKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687055
Record name 5-(2,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-73-9
Record name 5-(2,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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